molecular formula C11H12ClN3O2 B14010931 (6-Chloro-pyridaZin-3-yl)-cyano-acetic acid tert-butyl ester

(6-Chloro-pyridaZin-3-yl)-cyano-acetic acid tert-butyl ester

Katalognummer: B14010931
Molekulargewicht: 253.68 g/mol
InChI-Schlüssel: RHWVWXMIKVTCNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridazinyl moiety, and a cyanoacetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE typically involves multiple steps, starting with the preparation of the chloropyridazinyl intermediate. This intermediate is then reacted with tert-butyl cyanoacetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization or chromatography to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other specialty chemicals.

Wirkmechanismus

The mechanism of action of TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

  • TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)CARBAMATE
  • TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)AMINOACETATE

Uniqueness

TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the development of new pharmaceuticals.

Eigenschaften

Molekularformel

C11H12ClN3O2

Molekulargewicht

253.68 g/mol

IUPAC-Name

tert-butyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7(6-13)8-4-5-9(12)15-14-8/h4-5,7H,1-3H3

InChI-Schlüssel

RHWVWXMIKVTCNX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(C#N)C1=NN=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.